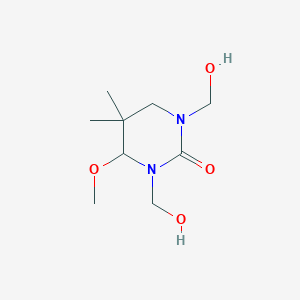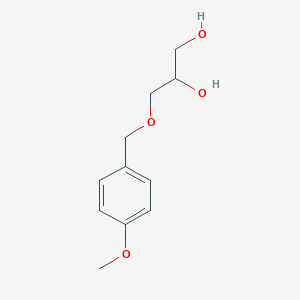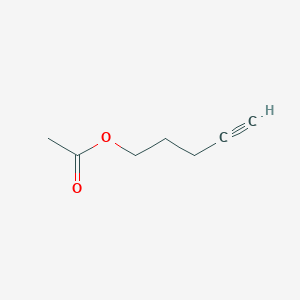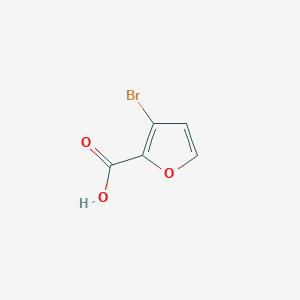
Ácido 3-bromofurano-2-carboxílico
Descripción general
Descripción
3-Bromofuran-2-carboxylic acid is a compound with the molecular weight of 190.98 . It is a solid substance stored in dry conditions at 2-8°C . The IUPAC name for this compound is 3-bromo-2-furoic acid .
Synthesis Analysis
The synthesis of 3-Bromofuran-2-carboxylic acid involves the reaction of 3-bromofuran-2-carbaldehyde with 2-methyl-2-butene in tert-butanol . A solution of 80% sodium chlorite and sodium dihydrogen phosphate in water is added dropwise at room temperature, and the mixture is stirred overnight .Molecular Structure Analysis
The molecular structure of 3-Bromofuran-2-carboxylic acid consists of a furan ring which bears a carboxylic acid group . The InChI code for this compound is 1S/C5H3BrO3/c6-3-1-2-9-4(3)5(7)8/h1-2H, (H,7,8) .Physical and Chemical Properties Analysis
3-Bromofuran-2-carboxylic acid is a solid substance stored in dry conditions at 2-8°C . It has a molecular weight of 190.98 . The compound’s InChI code is 1S/C5H3BrO3/c6-3-1-2-9-4(3)5(7)8/h1-2H, (H,7,8) .Aplicaciones Científicas De Investigación
Síntesis orgánica
El ácido 3-bromofurano-2-carboxílico se puede utilizar en la síntesis orgánica . Los ácidos carboxílicos, como el ácido 3-bromofurano-2-carboxílico, son compuestos orgánicos versátiles que se pueden utilizar para obtener moléculas pequeñas, macromoléculas, polímeros sintéticos o naturales . Son activos en reacciones orgánicas, como sustitución, eliminación, oxidación, acoplamiento, etc. .
Nanotecnología
En el campo de la nanotecnología, los ácidos carboxílicos como el ácido 3-bromofurano-2-carboxílico se pueden utilizar como modificadores de superficie para promover la dispersión e incorporación de nanopartículas metálicas o nanoestructuras de carbono . Esto puede ayudar en la producción de nanomateriales poliméricos .
Polímeros
Los ácidos carboxílicos tienen aplicaciones en el área de los polímeros. Se pueden utilizar como monómeros, aditivos, catalizadores, etc. . El grupo ácido carboxílico en el ácido 3-bromofurano-2-carboxílico puede interactuar con otras moléculas para formar polímeros .
Preparación de 3-furfurales 2-sustituidos
El 3-bromofurano se utilizó en la preparación de 3-furfurales 2-sustituidos . Esto indica que el ácido 3-bromofurano-2-carboxílico podría usarse potencialmente en reacciones químicas similares.
Síntesis de 5,6-dehidronorcantharidinas
El 3-bromofurano también se utilizó en la síntesis de 5,6-dehidronorcantharidinas . Esto sugiere que el ácido 3-bromofurano-2-carboxílico podría usarse en la síntesis de compuestos similares.
Bloque de construcción para la síntesis de ciclobutenodjonas de furano
Aunque esta aplicación está relacionada con el 4-bromo-2-furaldehído, vale la pena mencionar que los compuestos de bromofurano se pueden utilizar como bloques de construcción para la síntesis de ciclobutenodjonas de furano, potentes antagonistas del receptor acoplado a proteína G
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water in case of contact with eyes .
Propiedades
IUPAC Name |
3-bromofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBGSJZFBUOJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

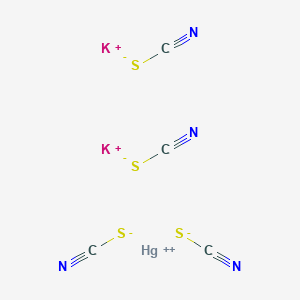
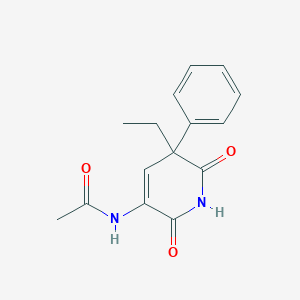
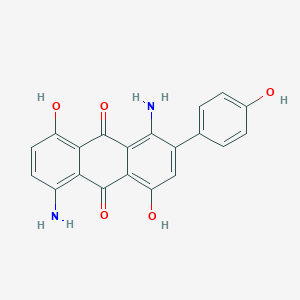


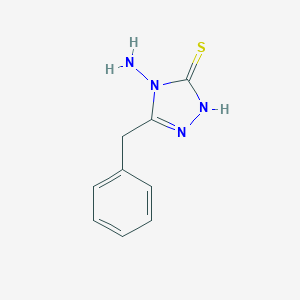
![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)
